アウストラリン塩酸塩

概要

説明

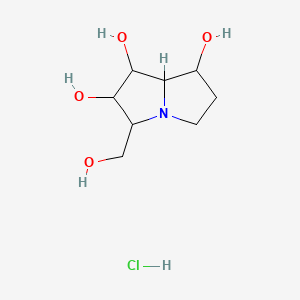

オーストラリン塩酸塩は、α-グルコシダーゼ、アミログルコシダーゼ、グルコシダーゼIなどのさまざまなグルコシダーゼの阻害剤として作用する、多価アルコール化ピロリジジンアルカロイドです . この化合物は、グルコシダーゼIIに影響を与えることなく、グルコシダーゼIを選択的に阻害することで注目されています . オーストラリン塩酸塩は、オーストラリアブナの実から得られ、抗ウイルス性や抗HIV性など、潜在的な生物活性について研究されています .

製法

オーストラリン塩酸塩は、さまざまな合成経路で合成することができます。 一般的な方法の1つは、オーストラリアブナの実から化合物を単離することです . 合成プロセスには、通常、次の手順が含まれます。

単離: オーストラリアブナの実を処理して天然物を抽出します。

精製: 抽出された化合物をクロマトグラフィー技術を用いて精製し、純粋なオーストラリンを得ます。

塩酸塩生成: 精製されたオーストラリンを、塩酸と反応させて塩酸塩に変換します.

科学的研究の応用

オーストラリン塩酸塩は、幅広い科学研究における応用があります。

作用機序

オーストラリン塩酸塩は、グルコシダーゼ酵素を阻害することで効果を発揮します。 この化合物は、グルコシダーゼIの活性部位に結合し、酵素がグリコシド結合の加水分解を触媒するのを妨げます . この阻害により、特定のオリゴ糖を含む糖タンパク質が蓄積し、さまざまな細胞プロセスに影響を与える可能性があります .

生化学分析

Biochemical Properties

Australine hydrochloride plays a crucial role in biochemical reactions by inhibiting several enzymes. It is an inhibitor of glucoamylase, glucosidase I, sucrase, maltase, and Aspergillus niger α-glucosidase . The inhibition constants (IC50) for these enzymes are 5.8 µM, 20 µM, 28 µM, 35 µM, and 28 µM, respectively . Australine hydrochloride is selective for these enzymes over glucosidase II, α- and β-mannosidase, and α- and β-galactosidase up to 500 µM . This selectivity makes it a valuable tool for studying carbohydrate metabolism and glycoprotein processing.

Cellular Effects

Australine hydrochloride affects various types of cells and cellular processes. In influenza virus-infected MDCK cells, australine hydrochloride inhibits glycoprotein processing and induces the accumulation of glycoproteins . This compound also impacts cell signaling pathways, gene expression, and cellular metabolism by interfering with the normal processing of glycoproteins, which are essential for various cellular functions.

Molecular Mechanism

The molecular mechanism of australine hydrochloride involves its binding interactions with specific enzymes. Australine hydrochloride inhibits glucoamylase by binding to its active site, thereby preventing the enzyme from catalyzing the hydrolysis of starch into glucose . Similarly, it inhibits glucosidase I, sucrase, maltase, and α-glucosidase by binding to their active sites and blocking their enzymatic activities . This inhibition leads to the accumulation of glycoproteins and disrupts normal cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of australine hydrochloride change over time. The compound is stable when stored at -20°C and can be used for up to six months . Over time, australine hydrochloride may degrade, leading to a reduction in its inhibitory activity. Long-term studies have shown that prolonged exposure to australine hydrochloride can result in the sustained accumulation of glycoproteins in cells, which may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of australine hydrochloride vary with different dosages in animal models. At low doses, australine hydrochloride effectively inhibits glucosidase activity without causing significant toxicity . At high doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the appropriate dosage for therapeutic applications.

Metabolic Pathways

Australine hydrochloride is involved in metabolic pathways related to carbohydrate metabolism. It interacts with enzymes such as glucoamylase, glucosidase I, sucrase, maltase, and α-glucosidase, inhibiting their activities and affecting the breakdown of carbohydrates . This inhibition can alter metabolic flux and metabolite levels, leading to changes in cellular energy production and storage.

Transport and Distribution

Within cells and tissues, australine hydrochloride is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function.

Subcellular Localization

Australine hydrochloride’s subcellular localization is influenced by targeting signals and post-translational modifications. It is directed to specific compartments or organelles, where it exerts its inhibitory effects on glucosidases . This localization is crucial for its activity, as it ensures that the compound reaches its target enzymes and effectively inhibits their functions.

準備方法

Australine hydrochloride can be synthesized through various synthetic routes. One common method involves the isolation of the compound from the seeds of Castanospermum australe . The synthetic process typically includes the following steps:

Isolation: The seeds of Castanospermum australe are processed to extract the natural product.

Purification: The extracted compound is purified using chromatographic techniques to obtain pure australine.

Hydrochloride Formation: The purified australine is then converted to its hydrochloride form by reacting with hydrochloric acid.

化学反応の分析

オーストラリン塩酸塩は、次のようないくつかの種類の化学反応を起こします。

酸化: オーストラリン塩酸塩は、酸化されてさまざまな酸化生成物を形成することができます。

還元: この化合物は、特定の条件下で還元されて還元された形態を生じさせることができます。

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用のさまざまな求核剤などがあります . これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります。

類似化合物との比較

オーストラリン塩酸塩は、グルコシダーゼIIに影響を与えることなく、グルコシダーゼIを選択的に阻害することで、グルコシダーゼ阻害剤の中でユニークな存在です . 類似の化合物としては、次のものがあります。

カスタノスペルミン: グルコシダーゼIとIIの両方を阻害する、別のピロリジジンアルカロイドです。

スワインソニン: α-マンノシダーゼとグルコシダーゼIIを阻害する化合物です。

デオキシノジリマイシン: α-グルコシダーゼを阻害するイミノ糖です.

特性

IUPAC Name |

3-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2,7-triol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4.ClH/c10-3-4-7(12)8(13)6-5(11)1-2-9(4)6;/h4-8,10-13H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFORKADSOHYJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(C(C(C2C1O)O)O)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186766-07-4 | |

| Record name | Australine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the reported palladium-catalyzed asymmetric allylic alkylation in the synthesis of Australine hydrochloride?

A1: The research by [] details a novel method for synthesizing (+)-Australine hydrochloride enantioselectively. This is significant because it utilizes a mixture of readily available dl- and meso-divinylethylene carbonate as starting materials. The palladium-catalyzed asymmetric allylic alkylation allows for the selective formation of a single chiral product from this diastereomeric mixture, simplifying the synthesis and increasing its efficiency. This methodology offers a more controlled and efficient approach compared to previous methods, highlighting its potential for the development of new synthetic strategies for similar compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2H-4,8-Ethano[1,3]thiazolo[4,5-f]isoindole](/img/structure/B573597.png)

![(R)-1-(6-Chlorobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B573615.png)